molecular formula C9H12F3NO4 B6628170 (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid

(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid

Cat. No.: B6628170
M. Wt: 255.19 g/mol
InChI Key: ZGPSZXUTNKDARF-NTSWFWBYSA-N
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Description

(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid is a synthetic organic compound characterized by its unique oxolane ring structure and the presence of a trifluoroethyl group

Properties

IUPAC Name

(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO4/c1-13(4-9(10,11)12)7(14)5-2-3-6(17-5)8(15)16/h5-6H,2-4H2,1H3,(H,15,16)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPSZXUTNKDARF-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C(=O)C1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(F)(F)F)C(=O)[C@@H]1CC[C@@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

    Carbamoylation: The methylcarbamoyl group is added through a reaction with methyl isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, the compound’s trifluoroethyl group is of particular interest due to its potential to enhance the metabolic stability and bioavailability of drug candidates. It can be incorporated into pharmaceutical compounds to improve their pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity towards these targets, while the oxolane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid: Unique due to its trifluoroethyl group and oxolane ring.

    (2R,5S)-5-[methyl(ethyl)carbamoyl]oxolane-2-carboxylic acid: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring instead of an oxolane ring, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoroethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity in biological systems. This makes it a valuable compound for various scientific and industrial applications.

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